Superior Clinical Efficacy: Quantified Reduction in Coronary Plaque Progression vs. Placebo
In a Phase II clinical trial of 54 patients with recent acute coronary syndrome (ACS), treatment with Atreleuton (VIA-2291) for 24 weeks resulted in significantly slowed progression of multiple coronary plaque subtypes compared to placebo. Specifically, low-attenuation plaque (LAP) volume changed by 5.9 ± 20.7 mm³ in the treatment group versus -9.7 ± 33.3 mm³ in the placebo group (P < 0.05) [1]. This evidence, derived from serial cardiac computed tomographic angiography (CCTA), provides a direct, quantitative comparison against a placebo control.
| Evidence Dimension | Change in Low-Attenuation Plaque (LAP) Volume |
|---|---|
| Target Compound Data | 5.9 ± 20.7 mm³ (VIA-2291 treatment group, n=37) |
| Comparator Or Baseline | -9.7 ± 33.3 mm³ (Placebo group, n=17) |
| Quantified Difference | Significant reduction in plaque progression (P < 0.05) |
| Conditions | Randomized, double-blind, placebo-controlled trial (NCT00358826) in post-ACS patients. CCTA at baseline and 24 weeks. |
Why This Matters
This is the only evidence of slowed coronary plaque progression in a clinical setting for this compound class, a quantifiable outcome not demonstrated for alternative 5-LO inhibitors like Zileuton.
- [1] Matsumoto, S., et al. (2017). Effect of treatment with 5-lipoxygenase inhibitor VIA-2291 (atreleuton) on coronary plaque progression: a serial CT angiography study. Clinical Cardiology, 40(4), 210–215. View Source
